(2E)-1-(biphenyl-4-yl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(biphenyl-4-yl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one: is an organic compound characterized by its biphenyl and methoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(biphenyl-4-yl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one typically involves the condensation of biphenyl-4-carbaldehyde with 2-methoxy-4-nitroaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(biphenyl-4-yl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, enhancing its activity.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness: (2E)-1-(biphenyl-4-yl)-3-[(2-methoxy-4-nitrophenyl)amino]prop-2-en-1-one is unique due to its combination of biphenyl and methoxy-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-22-15-19(24(26)27)11-12-20(22)23-14-13-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,23H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZRYCEIZSIKL-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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